3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide
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Overview
Description
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a carboxamide group and two fluorine atoms at the 3-position The oxan-4-ylmethyl group is attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: The difluoromethylation process can be achieved using difluoromethylation reagents.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced through a nucleophilic substitution reaction involving an appropriate oxan-4-ylmethyl halide and the amine group of the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-N-methylcyclobutane-1-carboxamide: Similar structure but lacks the oxan-4-ylmethyl group.
3,3-Difluorocyclobutane-1-carboxylic acid: Similar structure but lacks the amide group.
N-[(Oxan-4-yl)methyl]cyclobutane-1-carboxamide: Similar structure but lacks the fluorine atoms.
Uniqueness
The presence of both the difluoromethyl and oxan-4-ylmethyl groups in 3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide makes it unique compared to other similar compounds. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,3-difluoro-N-(oxan-4-ylmethyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(15)14-7-8-1-3-16-4-2-8/h8-9H,1-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMQQLNMYYOJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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